

(R)-(-)-4-Penten-2-ol physical properties and specifications

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Compound of Interest

Compound Name: (R)-(-)-4-Penten-2-ol

Cat. No.: B3042510

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An In-depth Technical Guide to **(R)-(-)-4-Penten-2-ol** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, specifications, and applications of **(R)-(-)-4-Penten-2-ol**, a chiral building block of significant interest in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Identity and Physical Properties

(R)-(-)-4-Penten-2-ol is a chiral secondary alcohol that serves as a versatile intermediate in the synthesis of complex organic molecules. Its utility is underscored by the presence of both a stereocenter and a terminal alkene, providing multiple avenues for synthetic transformations.

Table 1: Physical and Chemical Properties of **(R)-(-)-4-Penten-2-ol**

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₀ O	[1] [2]
Molecular Weight	86.13 g/mol	[1] [2] [3]
CAS Number	64584-92-5	[1] [2]
Appearance	Clear, colorless liquid	[3] [4]
Boiling Point	115-116 °C (lit.)	[1] [5]
Density	0.837 g/mL at 25 °C (lit.)	[1] [5]
Refractive Index (n _{20/D})	1.4240 (lit.)	[1]
Optical Rotation ([α] _{20/D})	-5.0° (neat)	[1]
Flash Point	25.5 °C (77.9 °F) - closed cup	[1]
Solubility	Soluble in water (4.526 mg/L @ 25°C)	[6]
InChI Key	ZHZCYWWNFQUZOR- RXMQYKEDSA-N	[1]
SMILES	C--INVALID-LINK--CC=C	[1]

Commercial Specifications

(R)-(-)-4-Penten-2-ol is commercially available from various suppliers. The specifications can vary, but typically include the following:

Table 2: Typical Commercial Specifications for **(R)-(-)-4-Penten-2-ol**

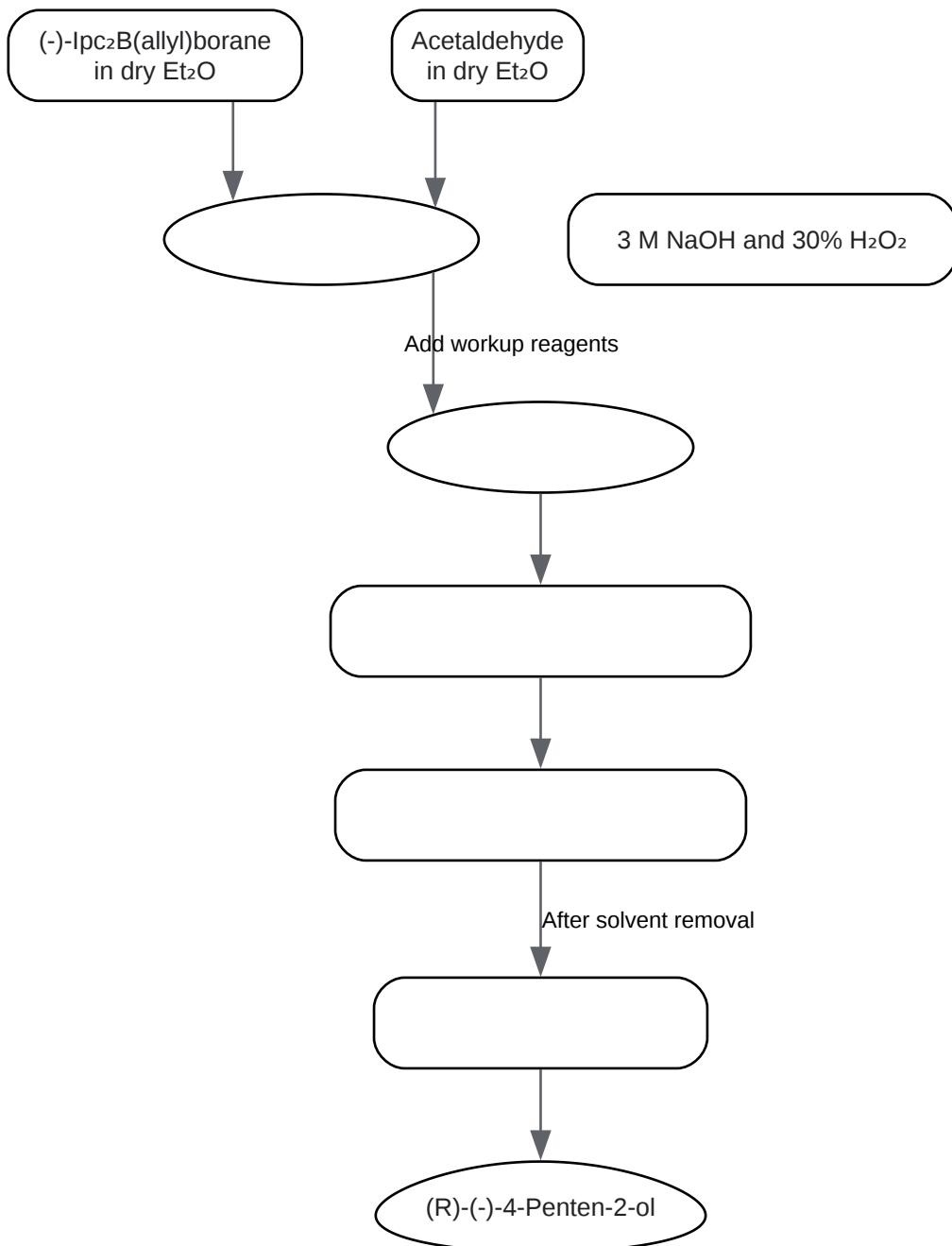
Parameter	Specification
Purity (Assay by GC)	≥95%
Appearance	Colorless to almost colorless clear liquid
Optical Purity (Enantiomeric Excess)	Typically >98% ee

Experimental Protocols

Synthesis of (R)-(-)-4-Penten-2-ol

A common method for the asymmetric synthesis of **(R)-(-)-4-Penten-2-ol** involves the chiral borane-mediated allylation of acetaldehyde.

Experimental Workflow for Synthesis



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Caption: Synthetic workflow for **(R)-(-)-4-Penten-2-ol**.

Detailed Protocol: To a stirred solution of (-)-Ipc₂B(allyl)borane (150 mmol) in dry diethyl ether (200 mL) at -78 °C, a solution of acetaldehyde (6 g, 136.4 mmol) in dry diethyl ether (20 mL) is added. The reaction mixture is stirred at -78 °C for 1 hour. Subsequently, 3 M sodium hydroxide (111 mL, 330 mmol) and 30% hydrogen peroxide (45 mL) are added, and the mixture is stirred at 25 °C for an additional 2 hours. After completion, the organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the residue is distilled to yield **(R)-(-)-4-Penten-2-ol** as a colorless liquid.

Purification

The primary method for purifying **(R)-(-)-4-Penten-2-ol** is distillation. For removal of non-volatile impurities, simple distillation is often sufficient. If separation from other volatile components is required, fractional distillation is recommended.

General Protocol for Fractional Distillation: The crude **(R)-(-)-4-Penten-2-ol** is placed in a round-bottom flask with boiling chips. A fractionating column is attached, followed by a condenser and a receiving flask. The apparatus is heated gently, and the fraction that distills at a constant temperature corresponding to the boiling point of the product (115-116 °C at atmospheric pressure) is collected.

Analytical Methods for Enantiomeric Excess Determination

The enantiomeric excess (e.e.) of **(R)-(-)-4-Penten-2-ol** is a critical parameter and is typically determined by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).

3.3.1. Chiral Gas Chromatography (GC)

General Protocol: A capillary gas chromatograph equipped with a chiral stationary phase column (e.g., a cyclodextrin-based column such as CP Chirasil-DEX CB) is used. The sample is diluted in a suitable solvent (e.g., dichloromethane) and injected. The enantiomers will have

different retention times, allowing for their separation and quantification. The e.e. is calculated from the integrated peak areas of the two enantiomers.[7]

Representative GC Conditions:

- Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 μ m film thickness)[7]
- Carrier Gas: Hydrogen[7]
- Injector Temperature: 230 °C[7]
- Detector Temperature (FID): 250 °C[7]
- Oven Program: An initial temperature of around 60-80°C, followed by a temperature ramp to facilitate separation.

3.3.2. Chiral High-Performance Liquid Chromatography (HPLC)

General Protocol: Chiral HPLC is another powerful technique for determining e.e. This can be done directly using a chiral stationary phase (CSP) or indirectly by derivatizing the alcohol with a chiral agent to form diastereomers that can be separated on a standard achiral column.[8] The direct method is generally preferred for its simplicity.[8]

Representative HPLC Conditions for Direct Separation:

- Column: A polysaccharide-based chiral column (e.g., Chiralpak® IA) is often effective for separating chiral alcohols.[8]
- Mobile Phase: A mixture of n-heptane and ethanol with a small amount of an amine modifier like diethylamine is a common choice.[8]
- Flow Rate: Typically around 1.0 mL/min.[8]
- Detection: UV detection at a suitable wavelength (e.g., 225 nm).[8]

Applications in Drug Development

(R)-(-)-4-Penten-2-ol is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its utility stems from the ability to introduce a specific stereocenter and a reactive handle (the double bond) for further chemical modifications.

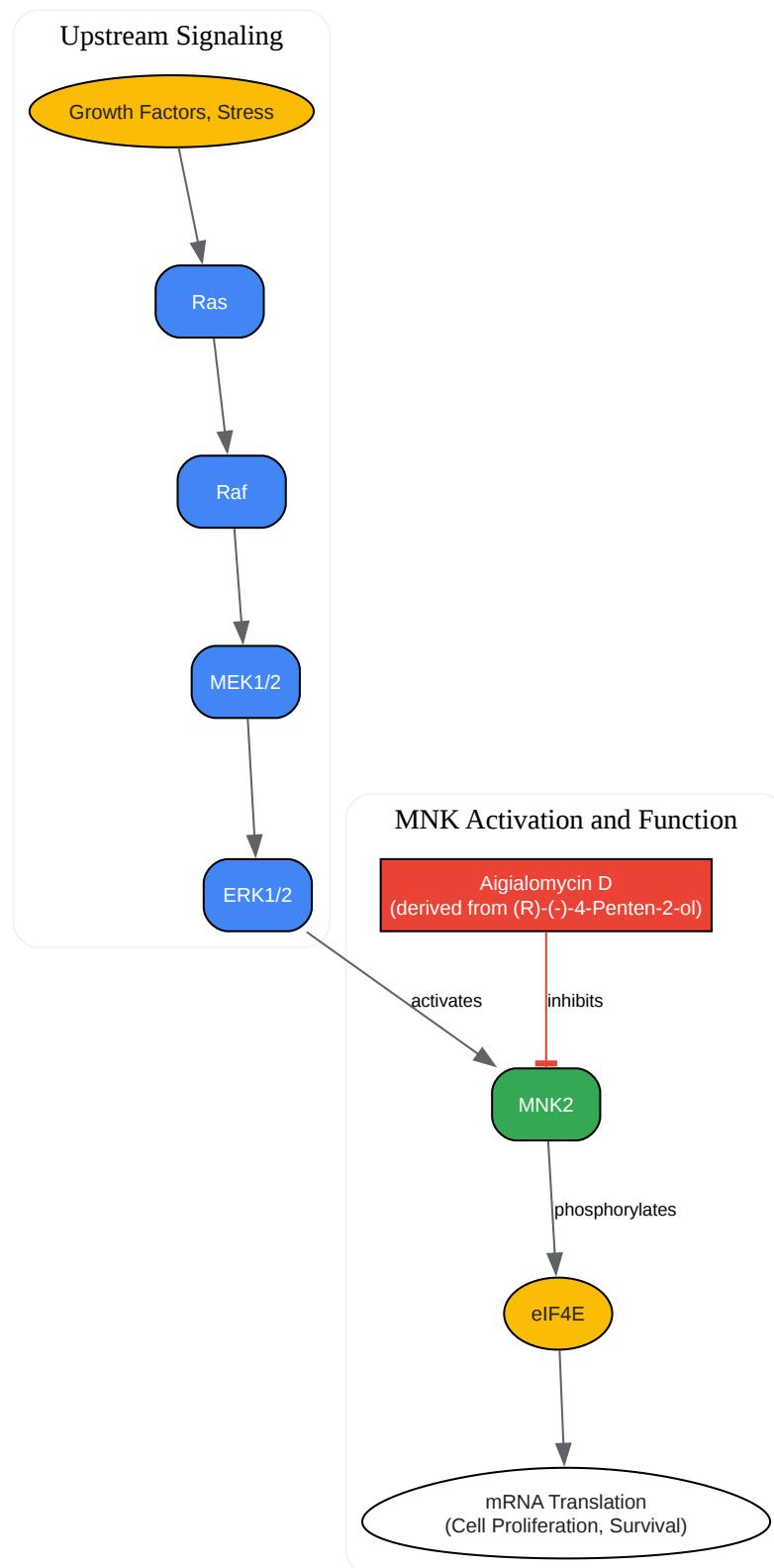
A notable application is in the total synthesis of Aigialomycin D, a natural product that has been shown to be an inhibitor of protein kinases, which are key targets in cancer therapy.

Role in Aigialomycin D Synthesis and Protein Kinase Inhibition

Aigialomycin D has been identified as an inhibitor of several protein kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Mitogen-activated protein kinase-interacting kinase 2 (MNK2).^{[9][10]} These kinases are involved in cell cycle regulation and cellular signaling pathways that are often dysregulated in cancer.

The MAPK/MNK signaling pathway is a crucial regulator of protein synthesis and is implicated in oncogenesis. MNK2, a downstream effector in this pathway, phosphorylates the eukaryotic initiation factor 4E (eIF4E), a key step in the initiation of translation of many mRNAs involved in cell proliferation and survival.^{[9][11][12]} Inhibition of MNK2 by compounds derived from **(R)-(-)-4-Penten-2-ol**, such as Aigialomycin D, can therefore disrupt this pathway and exert anti-cancer effects.

MAPK/MNK Signaling Pathway

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